Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide
Description
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a hydrobromide salt derived from its parent compound, ethyl 1-benzyl-1H-pyrrole-2-carboxylate. The parent compound features a pyrrole ring substituted with a benzyl group at the 1-position and an ethyl ester at the 2-position. The hydrobromide salt forms via protonation of the pyrrole nitrogen with hydrobromic acid, enhancing its water solubility compared to the neutral ester . This modification is critical for pharmaceutical applications, as seen in analogous hydrobromide salts like eletriptan hydrobromide, which improve bioavailability and stability . The synthesis involves purification by flash chromatography after extraction with ethyl acetate, as detailed in experimental protocols .
Properties
Molecular Formula |
C14H16BrNO2 |
|---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
ethyl 1-benzylpyrrole-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C14H15NO2.BrH/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12;/h3-10H,2,11H2,1H3;1H |
InChI Key |
LPAYETOFIWNVLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN1CC2=CC=CC=C2.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide typically involves the reaction of ethyl 1H-pyrrole-2-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide has potential applications in several areas of scientific research:
- Pharmaceuticals: It can serve as a building block in synthesizing pharmaceuticals.
- Medicinal Chemistry: The compound is valuable due to the versatility of pyrrole derivatives in medicinal chemistry.
- Organic Synthesis: It is useful in synthetic organic chemistry for developing more complex pyrrole-based compounds.
Synthesis and Reactivity
Several methods can synthesize this compound:
- Catalytic Methods: Recent advancements have introduced catalytic methods to enhance yield and selectivity during synthesis.
- Reactions: Typical reactions may include developing more complex pyrrole-based compounds.
Interaction Studies
Interaction studies involving this compound often focus on its interactions with biological macromolecules like proteins and nucleic acids. These studies are essential for determining the therapeutic potential and safety profile of the compound. These studies aim to understand:
- Binding affinities
- Mechanisms of action
- Potential off-target effects
Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position and Type :
- The benzyl group in this compound provides steric bulk and electron-donating effects, which may influence binding interactions in biological systems. In contrast, bromophenyl (e.g., in Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate) introduces electron-withdrawing effects, enhancing electrophilic reactivity .
- Bromination Patterns : Bromine substituents (e.g., in 4-bromo and 4,5-dibromo derivatives) significantly alter reactivity. The 4-bromo derivative is a versatile intermediate for cross-coupling reactions, while the 4,5-dibromo analog is highly reactive in electrophilic substitutions .
Physicochemical Properties
- Solubility : The hydrobromide salt form markedly improves water solubility compared to neutral esters, which are typically soluble in organic solvents like ethyl acetate or dichloromethane .
- Molecular Weight : Bromine substituents increase molecular weight, as seen in the dibromo derivative (290.92 g/mol) versus the parent compound (~310 g/mol for the hydrobromide) .
Biological Activity
Ethyl 1-benzyl-1H-pyrrole-2-carboxylate hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring structure, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biochemical responses, including:
- Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role as an antimicrobial agent.
- Anticancer Properties : Studies have suggested that it may induce apoptosis in cancer cells, contributing to its anticancer effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 32 µg/mL |
| Escherichia coli | < 16 µg/mL |
| Pseudomonas aeruginosa | < 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
|---|---|---|
| HeLa (cervical cancer) | 25 | 45% |
| MCF-7 (breast cancer) | 30 | 50% |
| A549 (lung cancer) | 20 | 40% |
The IC50 values indicate that the compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against clinical isolates of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties involved treating various cancer cell lines with this compound. Results indicated that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a promising anticancer agent .
Q & A
Q. Table 1: Synthetic Routes and Yields
| Starting Material | Alkylating Agent | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 1H-pyrrole-2-carboxylate | BnCl | Cs₂CO₃ | DMF | 85% | |
| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | Iodobenzoyl chloride | - | DMSO | 23% |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | δ 1.32 ppm (t, J=7.2 Hz, CH₂CH₃) | |
| ESI-MS | m/z 402.2 [M+H]⁺ (for iodinated analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
